![molecular formula C8H19NS B14008554 n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine CAS No. 6631-70-5](/img/structure/B14008554.png)
n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine is a chemical compound with a complex structure that includes an ethyl group, a propan-2-ylsulfanyl group, and an ethanamine backbone. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine typically involves the reaction of ethanamine with ethyl halides and propan-2-ylsulfanyl derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: The ethyl or propan-2-ylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: Similar in structure but lacks the propan-2-ylsulfanyl group.
N,N-Diethylamine: Another related compound with two ethyl groups attached to the nitrogen atom.
N-Ethyl-N-methylethanamine: Similar but with a methyl group instead of the propan-2-ylsulfanyl group.
Uniqueness
n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other amines. This structural feature can influence the compound’s behavior in chemical reactions and its interactions with biological molecules.
Properties
CAS No. |
6631-70-5 |
|---|---|
Molecular Formula |
C8H19NS |
Molecular Weight |
161.31 g/mol |
IUPAC Name |
N-ethyl-N-(propan-2-ylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C8H19NS/c1-5-9(6-2)7-10-8(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
MZUBSHOGWXUPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)
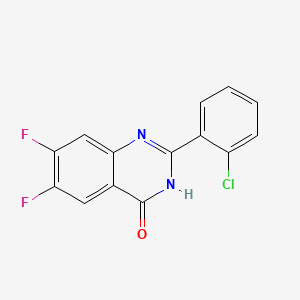

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

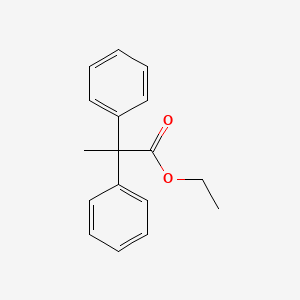
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
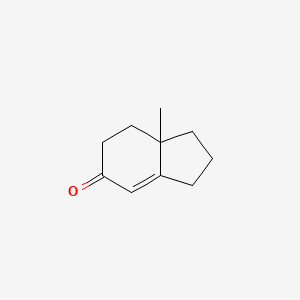
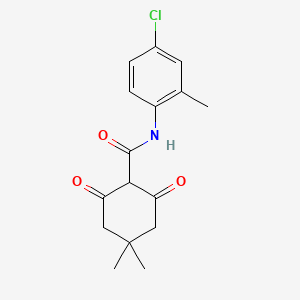
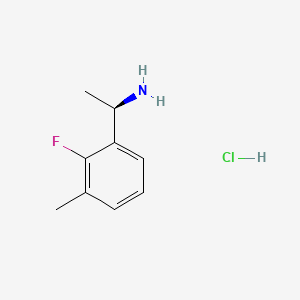
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
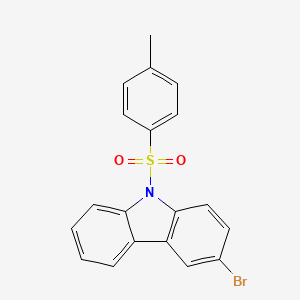
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
